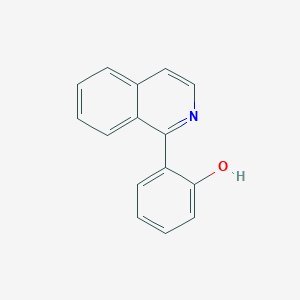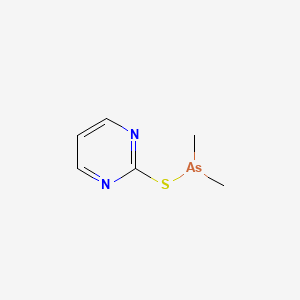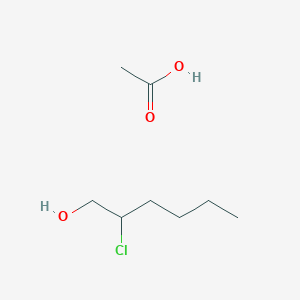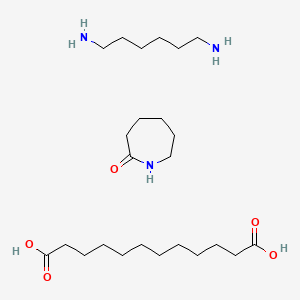
Azepan-2-one;dodecanedioic acid;hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymeric compound. It is synthesized from dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves a series of chemical reactions. The primary components, dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine, undergo polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The polymerization reaction is monitored closely to control the molecular weight and distribution of the polymer .
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
Scientific Research Applications
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: The polymer’s biocompatibility makes it suitable for biomedical applications, including drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in developing medical devices and implants due to its mechanical properties and stability.
Industry: The polymer is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The pathways involved in its action include binding to specific receptors or interacting with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Dodecanedioic acid, polymer with decanedioic acid, hexahydro-2H-azepin-2-one and 1,6-hexanediamine
- Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Uniqueness
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
51733-10-9 |
|---|---|
Molecular Formula |
C24H49N3O5 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
azepan-2-one;dodecanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C12H22O4.C6H16N2.C6H11NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6/h1-10H2,(H,13,14)(H,15,16);1-8H2;1-5H2,(H,7,8) |
InChI Key |
YSGCCJDMDLAPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN |
Related CAS |
51733-10-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


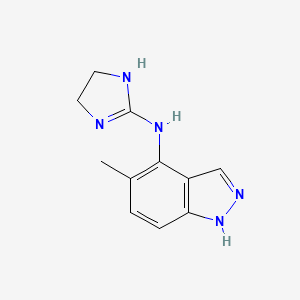
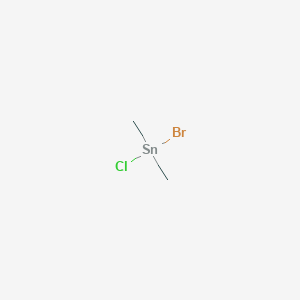
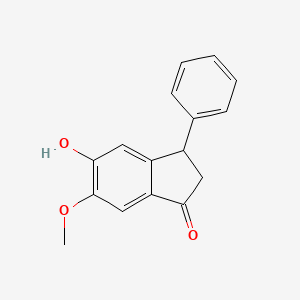
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
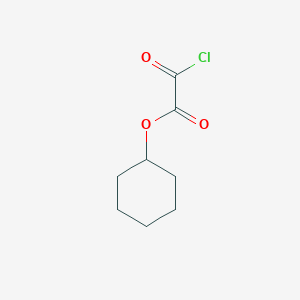
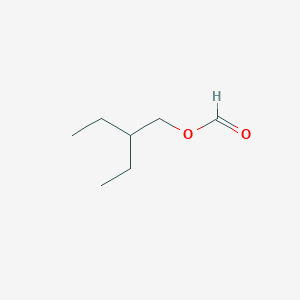
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
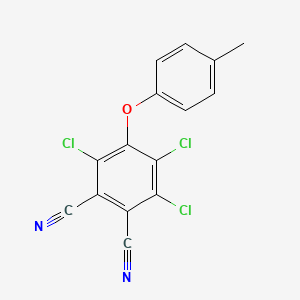
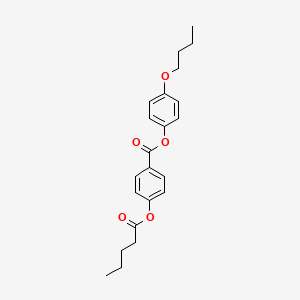
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
